molecular formula C18H24N2O3S B513485 3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941257-37-0

3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B513485
CAS RN: 941257-37-0
M. Wt: 348.5g/mol
InChI Key: VQASHXLKSQKISA-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit promising biological activities, making it a subject of interest for researchers working in the field of drug discovery.

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonamide derivatives have been studied for their antimicrobial properties. For example, novel benzenesulfonamide-bearing functionalized imidazole derivatives have been synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium abscessus complex .

Inhibition of Glutathione Transferase

Some benzenesulfonamide derivatives have been developed as potent inhibitors of Glutathione Transferase Omega-1, an enzyme involved in detoxification processes within cells. These inhibitors can be used to study the enzyme’s role in various biological pathways .

Mechanistic Study in Drug Design

Derivatives of benzenesulfonamide have been designed and synthesized for mechanistic studies in drug development. For instance, amino-substituted ethyl coumarin benzenesulfonamide derivatives exhibited activity against bacteria such as Escherichia coli and Shigella flexneri, which can inform the development of new antibiotics .

Green Chemistry Applications

Benzenesulfonamide derivatives have been utilized in green chemistry applications. A study describes the regioselective preparation of 1,2-diamines from N-tosylaziridine using graphene-based magnetic nanohybrids, showcasing the versatility of these compounds in sustainable chemical processes .

Synthesis of Biological Heterocycles

The construction of benzenesulfonamide derivatives has been explored via copper-catalyzed reactions and visible light-induced processes. These methods are part of ongoing research to efficiently create diverse biological heterocycles, which are important components in many pharmaceuticals .

properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-6-23-16-11-10-14(12-15(16)18(3,4)5)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQASHXLKSQKISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

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